molecular formula C20H23N3O3 B4392439 N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide

N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide

Cat. No.: B4392439
M. Wt: 353.4 g/mol
InChI Key: ATMKROICGLKZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide (also known as ABT-888) is a chemical compound that has been extensively studied for its potential applications in cancer treatment. It belongs to a class of drugs known as poly (ADP-ribose) polymerase (PARP) inhibitors, which have been shown to be effective in treating various types of cancer.

Mechanism of Action

ABT-888 works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated and help to repair the damage. However, in cancer cells, this repair process can be overactive, leading to the survival and proliferation of cancer cells. By inhibiting PARP activity, ABT-888 can prevent cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
ABT-888 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit PARP activity, leading to the accumulation of DNA damage and the death of cancer cells. ABT-888 has also been shown to increase the sensitivity of cancer cells to other treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of ABT-888 is its specificity for PARP enzymes, which makes it a promising candidate for cancer treatment. However, one of the limitations of ABT-888 is its potential toxicity, which can limit its use in clinical settings. Additionally, ABT-888 may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on ABT-888. One area of interest is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Another area of interest is the combination of ABT-888 with other treatments, such as chemotherapy and radiation therapy, to improve their effectiveness. Additionally, further research is needed to determine the optimal dosing and treatment regimens for ABT-888 in different types of cancer.

Scientific Research Applications

ABT-888 has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in treating various types of cancer, including breast, ovarian, and pancreatic cancer. ABT-888 works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP activity, ABT-888 can prevent cancer cells from repairing DNA damage, leading to their death.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15(24)21-18-3-2-4-19(13-18)22-20(25)17-7-5-16(6-8-17)14-23-9-11-26-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMKROICGLKZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.